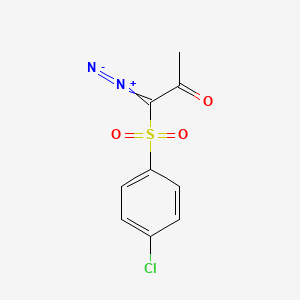
1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and properties It contains a sulfonyl group attached to a chlorobenzene ring, along with a diazoniopropenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with diazoniopropenolate precursors. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition of certain enzymes or disruption of cellular processes. The diazoniopropenolate moiety can participate in electron transfer reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate.
1-(4-Chlorobenzene-1-sulfonyl)proline: Another sulfonyl-containing compound with different biological activities.
Uniqueness
This compound is unique due to its combination of a sulfonyl group and a diazoniopropenolate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
61821-04-3 |
|---|---|
Molecular Formula |
C9H7ClN2O3S |
Molecular Weight |
258.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1-diazopropan-2-one |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6(13)9(12-11)16(14,15)8-4-2-7(10)3-5-8/h2-5H,1H3 |
InChI Key |
XMOMGOCWFJCJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















